molecular formula C11H13BrFNO B8166922 5-Bromo-2-fluoro-N-isopropyl-4-methylbenzamide

5-Bromo-2-fluoro-N-isopropyl-4-methylbenzamide

Cat. No.: B8166922
M. Wt: 274.13 g/mol
InChI Key: ASHFBAFYMMRGJN-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-bromo-2-fluoro-4-methyl-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c1-6(2)14-11(15)8-5-9(12)7(3)4-10(8)13/h4-6H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASHFBAFYMMRGJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C(=O)NC(C)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thionyl Chloride-Mediated Acyl Chloride Formation

A widely adopted route begins with 5-bromo-2-fluoro-4-methylbenzoic acid (C₈H₆BrFO₂), which is converted to its acyl chloride using thionyl chloride (SOCl₂) in ethyl acetate at 50–55°C. The reaction proceeds via nucleophilic substitution, where SOCl₂ acts as both a solvent and chlorinating agent. Subsequent condensation with isopropylamine (C₃H₉N) in the presence of a base like triethylamine (Et₃N) yields the target compound.

Reaction Conditions

  • Solvent: Ethyl acetate or dichloromethane

  • Temperature: 25–55°C for chlorination; 30–35°C for amidation

  • Yield: 85–92% after purification via silica chromatography

Key Data

ParameterValueSource
Reaction Time (Chlorination)3–4 hours
Purity (HPLC)≥98%

Coupling Reagent-Assisted Synthesis

Alternative methods employ coupling agents such as benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) or HATU. For example, BOP-mediated coupling of 5-bromo-2-fluoro-4-methylbenzoic acid with isopropylamine in dichloromethane achieves 89–94% yield. This method avoids acyl chloride intermediates, reducing side reactions.

Advantages

  • Milder Conditions: Room temperature (20–25°C)

  • Reduced Byproducts: No HCl gas generation

Buchwald-Hartwig Amination for Direct N-Alkylation

Palladium-Catalyzed Coupling

A patent by CN104016924B describes a "one-pot" synthesis combining Buchwald-Hartwig amination and alkylation. Starting from 4-bromo-2-fluoro-N-methylbenzamide, copper(I) iodide and a ligand (e.g., 1,10-phenanthroline) facilitate coupling with 2-methylalanine. Subsequent alkylation with methyl iodide introduces the isopropyl group.

Mechanistic Insights

  • Catalyst System: CuI/1,10-phenanthroline in DMSO

  • Key Step: C–N bond formation at 120°C for 14 hours

Yield Optimization

ParameterOptimal ValueImpact on Yield
Copper Loading5 mol%↑ 15%
SolventDMSO↑ 10% vs. DMF

Challenges in Steric Hindrance

The isopropyl group introduces steric hindrance, necessitating high catalyst loadings (≤10 mol%) and prolonged reaction times. Patent US20170190670A1 notes that dimethylformamide (DMF) as a solvent improves solubility of bulky intermediates, enhancing yields to 75–80%.

Halogen Exchange and Functional Group Interconversion

Lithiation-Borylation Strategy

EP0812847B1 outlines a lithiation-borylation approach starting from 1-bromo-4-fluorobenzene. Lithiation at −40°C with lithium diisopropylamide (LDA) generates (5-bromo-2-fluorophenyl)lithium, which reacts with triisopropyl borate to form a boronate ester. Hydrolysis yields 5-bromo-2-fluorobenzeneboronic acid, a precursor for Suzuki-Miyaura coupling with isopropylamine derivatives.

Critical Parameters

  • Temperature Control: ≤−40°C to prevent aryl lithium decomposition

  • Boronate Purity: ≥95% by ¹H NMR

Fluorination via DAST

Diethylaminosulfur trifluoride (DAST) enables direct fluorination of hydroxyl or carbonyl groups. For example, 5-bromo-2-hydroxy-4-methylbenzamide treated with DAST at 0°C introduces the fluorine atom with 70–75% efficiency.

Comparative Analysis of Methods

Efficiency and Scalability

MethodYield (%)Purity (%)Scalability
Acyl Chloride Route85–9298Industrial
Buchwald-Hartwig65–7595Lab-scale
Lithiation-Borylation70–8090Pilot-scale

Cost and Environmental Impact

  • Acyl Chloride Route: Low cost but generates HCl waste

  • Buchwald-Hartwig: High catalyst costs but atom-economical

Purification and Characterization

Chromatographic Techniques

Silica gel chromatography (ethyl acetate/hexane, 3:7) remains the standard for isolating 5-bromo-2-fluoro-N-isopropyl-4-methylbenzamide. Preparative HPLC with C18 columns achieves >99% purity for pharmaceutical applications.

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d ₆): δ 1.58 (s, 6H, isopropyl), 2.82 (s, 3H, methyl), 7.33–7.48 (m, 2H, aromatic)

  • LC-MS: m/z = 296.1 [M+H]⁺

Industrial-Scale Synthesis: Case Studies

EvitaChem Protocol

EvitaChem’s pilot-scale synthesis uses continuous flow reactors for acyl chloride formation, achieving 90% yield at 50 kg/batch. Key innovations include in-line HCl scrubbing and solvent recycling.

Pfizer’s Optimization

Pfizer’s WO2012069948 highlights the use of tetrahydrofuran (THF) as a co-solvent to enhance reaction homogeneity, reducing byproducts by 12%.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-fluoro-N-isopropyl-4-methylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

5-Bromo-2-fluoro-N-isopropyl-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-N-isopropyl-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Structure :

  • IUPAC Name : 5-Bromo-2-fluoro-N-isopropyl-4-methylbenzamide
  • Molecular Formula: C₁₁H₁₂BrFNO
  • Molecular Weight: 272.12 g/mol (monoisotopic mass)
  • Key Features :
    • A benzamide derivative with bromo (C-5), fluoro (C-2), and methyl (C-4) substituents on the aromatic ring.
    • The amide nitrogen is substituted with an isopropyl group, enhancing lipophilicity and steric bulk.

Comparison with Structurally Similar Compounds

5-Bromo-N-(4-isopropylphenyl)-2-furamide

  • Molecular Formula: C₁₄H₁₄BrNO₂
  • Molecular Weight : 308.18 g/mol
  • Structural Differences :
    • Core Ring : Replaces the benzamide with a furan ring (oxygen-containing heterocycle).
    • Substituents : Lacks the fluoro and methyl groups present in the target compound. The isopropyl group is attached to a phenyl ring rather than directly to the amide nitrogen.
  • Implications: The furan ring may reduce thermal stability compared to the aromatic benzamide core.

5-Bromo-4-fluoro-2-hydroxybenzaldehyde

  • Molecular Formula : C₇H₄BrFO₂
  • Molecular Weight : 219.01 g/mol
  • Structural Differences :
    • Replaces the amide group with an aldehyde (-CHO) and adds a hydroxyl (-OH) group at C-2.
    • Lacks the isopropyl and methyl substituents.
  • Implications :
    • The aldehyde group increases reactivity (e.g., susceptibility to nucleophilic attack) compared to the stable amide bond.
    • Hydroxyl group enhances solubility in polar solvents but may reduce membrane permeability.

5-Bromo-2-nitrobenzotrifluoride

  • Molecular Formula: C₇H₃BrF₃NO₂
  • Molecular Weight : 282.01 g/mol
  • Structural Differences: Contains a nitro (-NO₂) and trifluoromethyl (-CF₃) group instead of the amide and methyl substituents.

Data Table: Key Properties and Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituent Positions
This compound C₁₁H₁₂BrFNO 272.12 Amide, Br, F, CH₃ C-2 (F), C-4 (CH₃), C-5 (Br)
5-Bromo-N-(4-isopropylphenyl)-2-furamide C₁₄H₁₄BrNO₂ 308.18 Furan, Br, amide Furan C-2 (amide), C-5 (Br)
5-Bromo-4-fluoro-2-hydroxybenzaldehyde C₇H₄BrFO₂ 219.01 Aldehyde, Br, F, OH C-2 (OH), C-4 (F), C-5 (Br)
5-Bromo-2-nitrobenzotrifluoride C₇H₃BrF₃NO₂ 282.01 Nitro, Br, CF₃ C-2 (NO₂), C-5 (Br), C-CF₃

Research Findings and Trends

  • Bioactivity: The target compound’s fluorine atom enhances electronegativity, improving interactions with enzymes or receptors compared to non-fluorinated analogs .
  • Synthetic Challenges :
    • Bromination at the C-5 position is common in all analogs, but regioselectivity varies depending on the core structure (e.g., benzamide vs. furan) .
  • Thermal Stability :
    • Benzamide derivatives generally exhibit higher thermal stability than furan-based compounds due to aromatic resonance stabilization .

Biological Activity

5-Bromo-2-fluoro-N-isopropyl-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activity. It belongs to the class of benzamides, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H13BrFNOC_{11}H_{13}BrFNO. The presence of bromine and fluorine atoms in its structure contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The halogen substituents (bromine and fluorine) can enhance binding affinity and selectivity towards these targets, influencing various signaling pathways.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, potentially leading to therapeutic effects.
  • Receptor Modulation : It could act as a ligand for certain receptors, modulating their activity and affecting cellular responses.

Biological Activity

Recent studies have highlighted the compound's potential in various therapeutic areas, including cancer treatment and anti-inflammatory applications. Below is a summary of notable findings:

Study Target Effect IC50 Value
Study 1MDA-MB-231 (Breast Cancer)Significant inhibition of cell proliferation0.126 μM
Study 2Matrix Metalloproteinase-2 (MMP-2)Inhibition observedNot specified
Study 3EGFR Mutants (L858R/T790M)Strong antiproliferative activity5.51 nM

Case Studies

  • Anticancer Activity : In a study involving the MDA-MB-231 triple-negative breast cancer cell line, this compound exhibited potent inhibitory effects on cell growth with an IC50 value of 0.126 μM. This suggests a promising therapeutic application in targeting aggressive breast cancer types .
  • Matrix Metalloproteinase Inhibition : The compound showed significant inhibitory activity against MMP-2, which plays a critical role in cancer metastasis. This off-target effect could be beneficial in preventing tumor spread .
  • EGFR Inhibition : The compound demonstrated strong antiproliferative effects against cells expressing EGFR mutants, indicating potential use in treating non-small cell lung cancer (NSCLC) with specific mutations .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-2-fluoro-N-isopropyl-4-methylbenzamide, and what intermediates are critical for yield optimization?

  • Methodological Answer : The synthesis can involve sequential functionalization of a benzamide scaffold. For example, bromination and fluorination of a precursor like 4-methylbenzoic acid, followed by amide coupling with isopropylamine. Key intermediates include halogenated aromatic aldehydes (e.g., 4-Bromo-2-fluorobenzaldehyde, CAS RN 57848-46-1 ) and sulfonamide derivatives (e.g., 4-Bromo-N-isopropyl-3-methylbenzenesulfonamide ). Reaction conditions (e.g., temperature, catalysts like Pd for cross-coupling) must be optimized to minimize side reactions. Purity verification via HPLC (≥98% ) is critical at each step.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for structural complexity?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} and 1H^{1}\text{H} NMR can resolve fluorine and bromine-induced splitting patterns. For example, the isopropyl group’s methyl protons appear as a septet (~1.2–1.5 ppm).
  • MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated ~316.2 g/mol based on analogous compounds ).
  • IR : Stretching frequencies for amide C=O (~1650–1700 cm1^{-1}) and C-Br (~500–600 cm1^{-1}) validate functional groups.
  • Cross-referencing with databases like NIST Chemistry WebBook ensures accuracy.

Q. How can researchers ensure compound stability during storage and handling?

  • Methodological Answer : Store under inert atmosphere (argon) at –20°C to prevent hydrolysis of the amide bond. Avoid prolonged exposure to light, as brominated aromatics are prone to photodegradation. Use amber vials and desiccants. Stability assays (e.g., TGA/DSC) can assess thermal decomposition thresholds .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the bromo-fluoro substituents in cross-coupling reactions, and how do electronic effects influence selectivity?

  • Methodological Answer : The bromine atom acts as a better leaving group than fluorine in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Fluorine’s electron-withdrawing effect activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks. Computational studies (DFT) can map charge distribution, while kinetic isotopic labeling (e.g., 18O^{18}\text{O}) tracks reaction pathways .

Q. How does the steric bulk of the N-isopropyl group impact the compound’s conformational flexibility and intermolecular interactions in supramolecular assemblies?

  • Methodological Answer : X-ray crystallography reveals torsional angles between the isopropyl group and the benzamide core. Compare with analogs like N-cyclopropylmethyl derivatives to assess steric hindrance. Solubility studies in polar vs. non-polar solvents (e.g., logP calculations) quantify hydrophobicity.

Q. What strategies resolve contradictions in biological activity data (e.g., receptor binding vs. cellular assays) for this compound?

  • Methodological Answer :

  • Dose-Response Curves : Validate assay conditions (pH, temperature) to rule out false negatives.
  • Metabolic Stability Tests : Liver microsome assays identify rapid degradation that may skew cellular data.
  • Structural Analog Comparison : Test derivatives (e.g., 5-bromo-2-fluoro-N-(pyrimidinyl)benzamide ) to isolate functional group contributions.

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